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molecular formula C13H13NO2S B1585697 Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate CAS No. 53715-64-3

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B1585697
M. Wt: 247.31 g/mol
InChI Key: FYPLITQTMHJFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809110B2

Procedure details

A solution of 5.9 g (23.85 mmol) of 4-methyl-2-phenyl-thiazole-5-carboxylic acid ethyl ester in 30 ml of absolute THF was added to a suspension of 1.1 g (29 mmol) of lithium aluminium hydride in 20 ml of THF, under an argon atmosphere at 0-5° C. Afterwards, the mixture was stirred at ambient temperature for 1 hour. Then, a small amount of water was added cautiously, followed by 50 ml of ethyl acetate and 20 g of anhydrous sodium sulfate and stirring was continued for 0.5 hours. Then, the reaction mixture was filtered, the filtrate was evaporated, leaving 3.85 g (78.6% of theory) of (4-methyl-2-phenyl-thiazol-5-yl)-methanol as yellow solid.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:10][C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:8][C:7]=1[CH3:17])=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1.C(OCC)(=O)C>[CH3:17][C:7]1[N:8]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[S:10][C:6]=1[CH2:4][OH:3] |f:1.2.3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)C1=CC=CC=C1)C
Name
Quantity
1.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Afterwards, the mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 0.5 hours
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1N=C(SC1CO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: PERCENTYIELD 78.6%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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